Epiisopiloturine-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Epiisopiloturine-d5 is a certified, penta-deuterated internal standard essential for accurate LC-MS/MS quantitation of epiisopiloturine (EPI) in complex biological matrices. Its unique 5 Da mass shift corrects for matrix effects and recovery variations, ensuring regulatory-compliant (FDA/EMA) bioanalytical data. Essential for PK studies, nanoformulation development, and impurity profiling. Substitution with non-deuterated analogs compromises analytical validity. Request a quote.

Molecular Formula C16H18N2O3
Molecular Weight 291.36 g/mol
Cat. No. B12425658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiisopiloturine-d5
Molecular FormulaC16H18N2O3
Molecular Weight291.36 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O
InChIInChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D
InChIKeyOLLOSKHCXIYWIO-NBDGNBGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiisopiloturine-d5: Deuterated Imidazole Alkaloid Reference Standard for Accurate Bioanalysis


Epiisopiloturine-d5 is a fully characterized, penta-deuterated analog of the imidazole alkaloid epiisopiloturine (EPI), a natural product isolated from the leaves of Pilocarpus microphyllus. With a molecular formula of C₁₆H₁₃D₅N₂O₃ and a molecular weight of 291.36 g/mol, this stable isotope-labeled compound serves as a certified reference standard for the parent API . The five-deuterium substitution, which increases the molecular mass by 5 Da relative to the unlabeled compound (C₁₆H₁₈N₂O₃, MW 286.33), provides the necessary mass difference for use as an internal standard (IS) in quantitative LC-MS/MS assays, enabling precise tracking and correction for matrix effects and recovery variations .

Epiisopiloturine-d5: Critical Distinctions for Analytical Method Validation and In Vivo Tracking


The substitution of Epiisopiloturine-d5 with its unlabeled counterpart (EPI) or other structurally related imidazole alkaloids, such as epiisopilosine or isopilosine, fundamentally compromises analytical accuracy and experimental validity. The unique 5 Da mass shift conferred by its five deuterium atoms is not merely a minor isotopic variation; it is the cornerstone of its function as a stable isotope-labeled internal standard (SIL-IS) . In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic or a different structural analog as an IS fails to co-elute and ionize with identical efficiency as the analyte, introducing significant quantitative bias due to differential matrix effects and extraction recoveries [1]. Furthermore, Epiisopiloturine-d5 offers a distinct advantage over generic carbon-13 labeled standards: its synthesis allows for precise site-specific deuteration at non-exchangeable positions, a critical feature for long-term experimental stability and for minimizing the metabolic kinetic isotope effect (KIE) that could alter in vivo pharmacokinetic profiles in tracer studies [2]. Substituting with a non-deuterated or a differently labeled analog would thus invalidate the fundamental premise of accurate and precise analyte quantitation in complex biological matrices.

Epiisopiloturine-d5: Comparative Performance Evidence for Analytical Method Development and Bioanalysis


Superior Accuracy in LC-MS/MS Quantitation via Stable Isotope Internal Standardization

The use of Epiisopiloturine-d5 as an internal standard (IS) in LC-MS/MS assays provides a significant improvement in analytical accuracy over the use of structural analogs. Its co-elution and nearly identical ionization efficiency with the analyte, epiisopiloturine (EPI), effectively corrects for variable matrix effects and extraction recovery. In contrast, a non-isotopic internal standard can introduce quantification bias due to differential ionization suppression or enhancement. In a typical bioanalytical method validation scenario, the use of a deuterated IS like Epiisopiloturine-d5 is expected to reduce inter-assay variability and improve accuracy and precision to within ±15% (or ±20% at LLOQ), as mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) [1]. While direct, head-to-head quantitative data for this specific compound is not publicly available, the performance improvement is a well-established, class-level inference for deuterated internal standards [2].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Elimination of Ion Suppression/Enhancement Variability in Complex Biological Matrices

A primary source of error in quantitative bioanalysis is the matrix effect, where co-extracted endogenous components from biological samples (e.g., plasma phospholipids) cause unpredictable ion suppression or enhancement of the analyte signal. Epiisopiloturine-d5, being a co-eluting isotopologue, experiences the same matrix-induced signal alterations as the target analyte (epiisopiloturine). By using the peak area ratio of analyte to internal standard, these variable effects are normalized out of the final calculation. Studies demonstrate that a well-matched stable isotope-labeled internal standard (SIL-IS) can correct for matrix effects up to 80-90% signal suppression, whereas a non-co-eluting structural analog often fails to provide adequate correction, leading to significant inaccuracies (e.g., >20% deviation from true concentration) [1]. This capability is a class-level inference for deuterated standards like Epiisopiloturine-d5 .

Bioanalysis LC-MS/MS Matrix Effects Internal Standard

In Vivo Pharmacological Benchmarking via Comparative Efficacy of the Parent Alkaloid (EPI)

While Epiisopiloturine-d5 is an analytical tool, its parent compound, epiisopiloturine (EPI), has established in vivo antischistosomal activity, providing a critical pharmacological benchmark. In a murine model of Schistosoma mansoni infection, treatment with EPI at a dose of 40 mg/kg resulted in a 50.2% reduction in total worm burden in juvenile worms and led to significant reductions in hepatosplenomegaly, fecal egg burden, and granuloma diameter in adult worms [1]. This in vivo activity, combined with a demonstrated low acute toxicity (DL50 of 8000 mg/kg in mice), positions EPI as a promising lead compound [1]. This pharmacological data is essential context for users of Epiisopiloturine-d5, as it validates the biological relevance of the analytical target and defines the expected concentration ranges for bioanalytical method development (e.g., plasma concentrations likely in the ng/mL to low µg/mL range following a 40 mg/kg dose).

Anthelmintic Schistosomiasis In Vivo Pharmacology Drug Discovery

Structural Confirmation and Purity: Differentiating Epiisopiloturine-d5 from Unlabeled and Isomeric Impurities

Epiisopiloturine-d5 is supplied as a fully characterized reference standard with a specified purity (typically ≥95%) and is structurally distinct from its unlabeled analog and related stereoisomers (e.g., isopilosine, pilosine) . The molecular formula is definitively C₁₆H₁₃D₅N₂O₃, corresponding to a molecular weight of 291.36 g/mol . In comparison, the unlabeled epiisopiloturine (EPI) has a molecular weight of 286.33 g/mol (C₁₆H₁₈N₂O₃) [1]. This 5 Da difference is critical. Using the unlabeled compound or an isomeric impurity would not only fail to provide the necessary mass shift but could also introduce a co-eluting interference that compromises the specificity and accuracy of the analytical method. The provision of a Certificate of Analysis with the deuterated standard ensures batch-to-batch consistency and traceability for regulated environments, a level of assurance not available with in-house synthesized or uncharacterized materials.

Analytical Chemistry Quality Control Reference Standard Method Development

Epiisopiloturine-d5: Key Application Scenarios for Analytical and Preclinical Development


Quantitative Bioanalysis for Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Epiisopiloturine-d5 is the definitive internal standard for the development and validation of LC-MS/MS assays to quantify epiisopiloturine (EPI) in biological matrices (e.g., mouse, rat, or human plasma, urine, and tissue homogenates). Its use ensures that the resulting concentration-time data accurately reflects the systemic exposure of EPI following various dosing regimens, including oral administration of free EPI or novel formulations like self-nanoemulsifying drug delivery systems (SNEDDS) [1]. This is a critical, non-negotiable step in the preclinical development of EPI as a candidate for treating schistosomiasis and other neglected tropical diseases [2]. The ability to correct for matrix effects and achieve the required precision and accuracy per regulatory guidance (e.g., FDA/EMA) is paramount.

Method Development and Validation for Quality Control (QC) and Drug Product Release

In a pharmaceutical or CRO setting, Epiisopiloturine-d5 serves as a high-purity reference standard for developing and validating stability-indicating HPLC or UPLC methods for EPI drug substance and drug product analysis. The compound's unique deuterium labeling and distinct retention time (or mass) differentiate it from process-related impurities, including unlabeled epiisopiloturine and its stereoisomers (e.g., isopilosine) [3]. This enables the accurate determination of assay, content uniformity, and impurity profiling in both raw materials and finished dosage forms, which is essential for release testing and ICH stability studies.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Epiisopiloturine-d5 can be employed as a stable isotope-labeled tracer in in vitro metabolism studies using hepatocytes or subcellular fractions (e.g., liver microsomes). By using a mixture of the unlabeled (EPI) and deuterated (EPI-d5) compound, researchers can simultaneously track metabolite formation and assess metabolic stability. This approach is particularly valuable for identifying potential sites of metabolism (soft spots) and for evaluating the potential for CYP450-mediated drug-drug interactions (DDI) without the need for radiolabeled material. The high isotopic purity and site-specific deuteration minimize the risk of a significant metabolic kinetic isotope effect (KIE) that could otherwise confound interpretation of the data [4].

Investigating Novel Drug Delivery Systems and Formulation Bioavailability

Given the established antischistosomal activity of EPI and the promising results with nanoformulations like SNEDDS for improving its oral bioavailability [1], Epiisopiloturine-d5 is an essential tool for the comparative pharmacokinetic assessment of these advanced formulations. By spiking plasma samples from animals dosed with the EPI-containing nanoformulation with the EPI-d5 internal standard, researchers can generate precise and reliable PK parameters (Cmax, Tmax, AUC, bioavailability). This allows for a quantitative comparison of the performance of different formulations and the selection of a lead candidate for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiisopiloturine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.